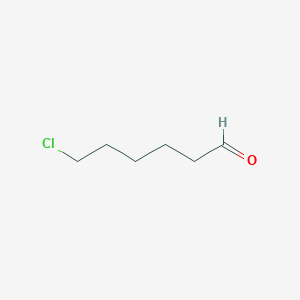

6-Chlorohexanal

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chlorohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIQYWPEJQUXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349106 | |

| Record name | 6-chlorohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52387-36-7 | |

| Record name | 6-chlorohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chlorohexanal: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorohexanal is a bifunctional linear C6 building block of significant interest in synthetic organic chemistry. Its structure, featuring a reactive aldehyde at one terminus and a primary alkyl chloride at the other, provides orthogonal handles for sequential chemical transformations. This unique characteristic makes it a valuable intermediate for introducing flexible six-carbon chains in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and fine chemicals. This guide offers a comprehensive exploration of this compound, detailing its chemical and physical properties, synthetic routes, purification strategies, spectroscopic signature, and key applications, with a focus on its role in drug development.

Core Identifiers and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is critical for its effective use in the laboratory. While extensive experimental data for this compound is not broadly published, we can compile its core identifiers and computed properties. For practical context, the experimental properties of its direct precursor, 6-chloro-1-hexanol, are also provided.

| Property | This compound (Target Compound) | 6-Chloro-1-hexanol (Precursor) |

| CAS Number | 52387-36-7[1][2] | 2009-83-8[3] |

| Molecular Formula | C₆H₁₁ClO[1][2] | C₆H₁₃ClO[3] |

| Molecular Weight | 134.60 g/mol [1] | 136.62 g/mol [3][4] |

| Boiling Point | Data not available (predicted to be lower than precursor) | 108-112 °C at 14 mmHg[3][5] |

| Density | Data not available (predicted to be similar to precursor) | 1.024 g/mL at 25 °C[5] |

| Refractive Index (n²⁰/D) | Data not available | 1.456[5] |

| XLogP3-AA (Computed) | 1.3[1] | 1.6[4] |

Synthesis of this compound: A Comparative Overview

The preparation of this compound is most commonly achieved through the selective oxidation of its corresponding primary alcohol, 6-chloro-1-hexanol. The choice of oxidant is paramount to prevent over-oxidation to the carboxylic acid, a common side reaction. Here, we detail the widely successful Swern oxidation and compare it with other viable methods.

Primary Recommended Protocol: Swern Oxidation

The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes. It operates at low temperatures, minimizing side reactions and preserving sensitive functional groups. The causality behind this method's success lies in the in-situ formation of a highly reactive dimethylchlorosulfonium cation, which activates the alcohol for elimination.

Caption: Workflow for the Swern Oxidation of 6-Chloro-1-hexanol.

Step-by-Step Experimental Protocol (Swern Oxidation): [6]

-

System Preparation: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: Charge the flask with anhydrous dichloromethane (DCM, ~10 mL per gram of alcohol) and cool to -78 °C using a dry ice/acetone bath.

-

Activator Formation: Add oxalyl chloride (1.2 equivalents) dropwise to the cold DCM. Following this, slowly add a solution of dimethyl sulfoxide (DMSO, 2.5 equivalents) in anhydrous DCM via the addition funnel, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 10-15 minutes.

-

Alcohol Addition: Slowly add a solution of 6-chloro-1-hexanol (1.0 equivalent) in anhydrous DCM, maintaining the temperature below -65 °C. Stir for 30-45 minutes upon completion of the addition.

-

Elimination: Add triethylamine (TEA, 5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.

-

Workup and Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a 5% aqueous citric acid solution, water, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound as a transparent oily mass.[6]

Alternative Synthetic Methods

While the Swern oxidation is effective, other reagents can be employed. The choice often depends on factors like scale, available equipment, and tolerance of other functional groups.

| Oxidation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Operationally simple; commercially available reagent.[1][7] | Chromium-based reagent (toxic); workup can be challenging due to tar-like byproducts.[1][8] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, neutral pH, high chemoselectivity, easy workup, non-toxic metal byproducts.[9] | Potentially explosive on a large scale; high cost of the reagent.[10][11] |

Purification of this compound

Crude this compound obtained from synthesis often contains unreacted starting material and byproducts. Due to the propensity of aldehydes to undergo oxidation or polymerization, a mild and efficient purification technique is required. Formation of a reversible bisulfite adduct is an excellent classical method for isolating aliphatic aldehydes.[3][5][12]

Protocol: Purification via Bisulfite Adduct Formation [3][4]

-

Adduct Formation: Dissolve the crude this compound in dimethylformamide (DMF). Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously. The bisulfite will selectively react with the aldehyde to form a water-soluble adduct.

-

Extraction of Impurities: Add an immiscible organic solvent with low polarity (e.g., a mixture of hexanes and ethyl acetate) and more water to the funnel. Shake and separate the layers. Non-aldehydic impurities will remain in the organic phase, while the aldehyde's bisulfite adduct is partitioned into the aqueous phase.

-

Regeneration of Aldehyde: Isolate the aqueous layer containing the adduct. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). Slowly add a 50% sodium hydroxide (NaOH) solution dropwise with stirring until the aqueous layer is strongly basic (pH > 12). This reverses the reaction, regenerating the pure aldehyde.

-

Final Isolation: Extract the regenerated aldehyde into the organic layer. Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield purified this compound.

Spectroscopic Characterization

Structural confirmation of this compound is unequivocally achieved through a combination of NMR and mass spectrometry. The following is an expert analysis of the expected spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environment.

-

Aldehyde Proton (H-1): A distinct triplet is expected far downfield, typically around δ 9.7-9.8 ppm . The coupling (J ≈ 1.5-2.0 Hz) is due to the adjacent CH₂ group at C-2.

-

Methylene Adjacent to Chlorine (H-6): A triplet is expected around δ 3.5-3.6 ppm (J ≈ 6.5-7.0 Hz), shifted downfield by the electron-withdrawing chlorine atom.

-

Methylene Adjacent to Aldehyde (H-2): A triplet of doublets (td) is expected around δ 2.4-2.5 ppm . It will show coupling to the H-1 aldehyde proton and the H-3 methylene protons.

-

Internal Methylene Groups (H-3, H-4, H-5): These protons will appear as a series of complex multiplets in the aliphatic region, typically between δ 1.4-1.8 ppm .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments.[13]

-

Aldehyde Carbonyl (C-1): The most deshielded carbon, appearing as a sharp singlet around δ 202-203 ppm .

-

Carbon Bearing Chlorine (C-6): A singlet around δ 44-45 ppm .

-

Methylene Adjacent to Aldehyde (C-2): A singlet around δ 43-44 ppm .

-

Internal Methylene Carbons (C-3, C-4, C-5): Three distinct signals expected in the range of δ 21-32 ppm .

Mass Spectrometry (GC-MS)

Electron Ionization (EI) mass spectrometry will show characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak for the molecular ion at m/z 134, accompanied by an M+2 peak at m/z 136 with approximately one-third the intensity, which is characteristic of a monochlorinated compound.

-

Key Fragments: Expect significant fragmentation resulting from α-cleavage next to the carbonyl group and loss of the chlorine atom or HCl. Common fragments would include [M-Cl]⁺ (m/z 99) and fragments corresponding to the loss of alkyl chains.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a versatile synthon. The differential reactivity of the aldehyde and alkyl chloride moieties allows for its strategic incorporation into complex molecular scaffolds.

Case Study: Synthesis of Vilazodone

A prominent application of this compound is in the synthesis of the antidepressant drug Vilazodone.[14][15] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist.[16] In a key step of its synthesis, this compound undergoes a Fischer indole cyclization with a 4-cyanophenylhydrazine derivative to construct the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate.[14][15]

Caption: Role of this compound in the synthesis of a key Vilazodone intermediate.

In this reaction, the aldehyde first condenses with the hydrazine to form a hydrazone. This intermediate, under acidic conditions, undergoes a[14][14]-sigmatropic rearrangement followed by elimination of ammonia to form the indole ring. The chlorobutyl side chain, originating from this compound, is then available for subsequent nucleophilic substitution to complete the synthesis of the final drug molecule.[2]

Safety and Handling

As a reactive aldehyde, this compound must be handled with appropriate care in a laboratory setting.

| Hazard Class | GHS Classification & Statements |

| Acute Toxicity | H301: Toxic if swallowed. H332: Harmful if inhaled.[17] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][17] |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[1][17] |

| Respiratory Irritation | H335: May cause respiratory irritation.[1][17] |

| Handling Precautions | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. Use only in a well-ventilated area or fume hood.[17] |

| Storage | Store in a tightly sealed container in an inert atmosphere. For long-term storage, keep in a freezer under -20°C.[17] |

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Workup [chem.rochester.edu]

- 6. 6-Chlorohexanol(2009-83-8) 13C NMR spectrum [chemicalbook.com]

- 7. studylib.net [studylib.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. achmem.com [achmem.com]

Reactivity of the aldehyde group in 6-Chlorohexanal

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chlorohexanal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional aliphatic aldehyde that presents unique opportunities and challenges in organic synthesis. Its structure incorporates a reactive aldehyde group and a terminal alkyl chloride, making it a valuable building block for the synthesis of diverse molecular architectures, including pharmaceuticals and complex natural products.[1][2] This guide provides a comprehensive analysis of the reactivity of the aldehyde moiety in this compound. We will explore its participation in key chemical transformations, discuss the chemoselectivity dictated by its bifunctional nature, and present detailed protocols for its synthesis and derivatization. The causality behind experimental choices, mechanistic pathways, and strategic applications of protecting groups are elucidated to provide field-proven insights for laboratory application.

Introduction: The Unique Structural Profile of this compound

This compound, with the molecular formula C₆H₁₁ClO, possesses two distinct electrophilic centers: the carbonyl carbon of the aldehyde and the carbon atom bonded to the chlorine.[3][4][5] The aldehyde group, characterized by its polarized carbon-oxygen double bond, is highly susceptible to nucleophilic attack, making it the primary site for a vast array of chemical transformations.[6][7] The terminal chloroalkane provides a handle for nucleophilic substitution or organometallic coupling reactions.

The five-carbon methylene chain separating these two functional groups largely prevents significant inductive effects from the chlorine atom influencing the aldehyde's intrinsic reactivity. However, this separation is ideal for facilitating intramolecular cyclization reactions under specific conditions, a factor that must be considered during synthetic planning. This guide will focus primarily on the transformations of the aldehyde group, while also addressing the strategic management of the molecule's dual functionality.

Spectroscopic Characterization

A precise understanding of the spectroscopic data is crucial for reaction monitoring and product confirmation.

| Spectroscopic Data | Expected Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR | ~9.7 ppm (t, 1H) | Aldehydic proton (-CHO) |

| ~3.5 ppm (t, 2H) | Methylene protons adjacent to Chlorine (-CH₂Cl) | |

| ~2.4 ppm (dt, 2H) | Methylene protons α to the carbonyl (-CH₂CHO) | |

| ~1.3-1.8 ppm (m, 6H) | Remaining methylene protons (-CH₂-) | |

| ¹³C NMR | ~202 ppm | Aldehyde carbonyl carbon (C=O) |

| ~45 ppm | Carbon adjacent to Chlorine (C-Cl) | |

| ~44 ppm | Carbon α to the carbonyl | |

| ~22-32 ppm | Remaining methylene carbons | |

| IR Spectroscopy | ~1725 cm⁻¹ (strong) | C=O stretch of an aliphatic aldehyde |

| ~2720, ~2820 cm⁻¹ (weak) | C-H stretch of the aldehydic proton (Fermi doublet) | |

| ~730 cm⁻¹ (medium) | C-Cl stretch |

Note: Exact values can vary based on the solvent and instrument used. Data is inferred from typical values for aliphatic aldehydes and chloroalkanes.[3][8][9]

Synthesis of this compound

The most common and reliable method for preparing this compound is through the selective oxidation of the corresponding primary alcohol, 6-chloro-1-hexanol.[10] Reagents like pyridinium chlorochromate (PCC) are effective, but the Swern oxidation is often preferred due to its mild conditions, high yields, and avoidance of chromium waste.[11]

Workflow: Swern Oxidation of 6-Chloro-1-hexanol

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H11ClO) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [wap.guidechem.com]

- 6. youtube.com [youtube.com]

- 7. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Introduction: The Versatility of a Bifunctional Building Block

An In-depth Technical Guide to 6-Chlorohexanal: Synthesis, Reactivity, and Applications

This compound is a bifunctional organic compound featuring a six-carbon aliphatic chain with a reactive aldehyde group at one terminus and a primary alkyl chloride at the other.[1][2] This unique structural arrangement allows for selective and sequential chemical transformations, making it a highly valuable intermediate in modern organic synthesis.[1] While its direct precursor, 6-chloro-1-hexanol, finds use in the fragrance and flavor industry, the aldehyde functionality of this compound opens up a much broader range of synthetic possibilities, particularly in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs).[1][3]

This guide provides a comprehensive exploration of this compound, focusing on its synthesis, key chemical reactions, and pivotal role as a building block in drug development. It is intended to serve as a technical resource for researchers and scientists, offering detailed experimental protocols and mechanistic insights.

Chemical and Physical Properties

A clear understanding of this compound's properties is essential for its effective use in synthesis. These properties dictate storage conditions, solvent choices, and reaction setups.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | [2][4] |

| Molecular Weight | 134.60 g/mol | [2] |

| CAS Number | 52387-36-7 | [2] |

| Appearance | Transparent oily mass / Liquid | [3][5] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [6] |

| IUPAC Name | This compound | [2] |

Core Synthesis: From Alcohol to Aldehyde

The most common and direct route to this compound is through the selective oxidation of its corresponding alcohol, 6-chloro-1-hexanol.[1][7] The challenge in this transformation lies in achieving high conversion to the aldehyde without over-oxidation to the carboxylic acid. Several methods exist, but the Swern oxidation is a widely adopted and reliable protocol that operates under mild conditions, preserving the integrity of the alkyl chloride group.[1][5]

The causality behind the Swern oxidation's effectiveness is its mechanism. It avoids harsh, acidic, or high-temperature conditions. The reaction is initiated by activating dimethyl sulfoxide (DMSO) with oxalyl chloride at a very low temperature (-78 °C) to form the electrophilic chlorosulfonium ion. The primary alcohol (6-chloro-1-hexanol) then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination reaction (a five-membered ring transition state), which yields the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][5] The low temperature is critical to prevent side reactions and decomposition of the activated DMSO species.

Detailed Experimental Protocol: Swern Oxidation

This protocol is adapted from a procedure detailed in patent literature, demonstrating high yield and purity.[5]

Materials:

-

6-chloro-1-hexanol (50g, 0.366 mol)

-

Dimethyl sulfoxide (DMSO) (57.19g, 0.732 mol)

-

Oxalyl chloride (55.74g, 0.439 mol)

-

Triethylamine (148g, 1.464 mol)

-

Anhydrous Dichloromethane (DCM) (700 mL total)

-

5% Aqueous Citric Acid (400 mL)

-

Water (500 mL)

-

Anhydrous Sodium Sulfate

Procedure:

-

Activator Formation: Under an inert nitrogen atmosphere, dissolve DMSO in 600 mL of anhydrous DCM in a flame-dried flask. Cool the mixture to -78°C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride dropwise to the cooled solution, maintaining the temperature at -78°C. Stir the reaction mixture for 10 minutes to allow for the formation of the chloro(dimethyl)sulfonium chloride intermediate.

-

Alcohol Addition: Dissolve 6-chloro-1-hexanol in 100 mL of anhydrous DCM and add this solution slowly to the reaction mixture, ensuring the temperature remains at -78°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at -78°C.

-

Elimination: Add triethylamine dropwise to the reaction at -78°C. This step is exothermic; careful control of the addition rate is necessary to maintain the temperature.

-

Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Add 500 mL of water and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with 400 mL of 5% aqueous citric acid, followed by a final wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at 35-40°C.

-

Result: The procedure yields this compound as a transparent oily mass (46.5g, 94% yield).[5]

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde is an electrophilic center amenable to nucleophilic attack and reductive amination, while the alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for a stepwise functionalization strategy.

This dual reactivity is the cornerstone of its role as a versatile building block. A synthetic chemist can choose to first react the aldehyde group, for instance, in a condensation reaction, while leaving the alkyl chloride untouched. Subsequently, the chloride can be displaced by a nucleophile to introduce another molecular fragment, effectively elongating or cyclizing the structure.

Core Application in Drug Development: Synthesis of Vilazodone Intermediate

A prominent example showcasing the strategic use of this compound is in the synthesis of the antidepressant drug Vilazodone.[1] this compound serves as a key precursor for an essential intermediate. The synthesis leverages the reactivity of the aldehyde group to construct the core indole structure of the drug via a Fischer indole synthesis.[1]

The workflow is as follows:

-

Starting Material: this compound is the C6 building block.

-

Fischer Indole Synthesis: The aldehyde group of this compound reacts with a suitable phenylhydrazine derivative. This classic reaction involves the condensation of the aldehyde and the hydrazine, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indole ring system.

-

Key Intermediate: The product of this reaction is a crucial intermediate, such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, which contains the necessary alkyl chloride handle for subsequent elaboration into the final Vilazodone molecule.[1]

Analytical Methodologies

While specific validated methods for this compound are not extensively detailed in public literature, standard analytical techniques for similar volatile organic compounds are applicable.[8][9] Purity analysis and reaction monitoring would typically be performed using Gas Chromatography (GC) due to the compound's volatility, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for structural confirmation.[8][10] High-Performance Liquid Chromatography (HPLC) with UV detection could also be developed, particularly after derivatization of the aldehyde group if needed for better chromophoric properties.[8][9]

Safety and Handling

This compound is classified as an irritant. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Should be handled in a well-ventilated place, preferably a fume hood, to avoid breathing vapors.[11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves (inspected prior to use), and tightly fitting safety goggles.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area under an inert atmosphere.[6][11]

-

Spills: In case of a spill, remove all sources of ignition and use spark-proof tools for cleanup. Prevent the chemical from entering drains.[11]

Conclusion

This compound stands out as a strategically important C6 building block in organic synthesis. Its value is derived from its bifunctional nature, which permits controlled, stepwise modifications at either the aldehyde or the alkyl chloride terminus. This predictable reactivity has been expertly leveraged in the pharmaceutical industry, most notably in the synthesis of complex APIs like Vilazodone. The reliable and high-yielding synthesis of this compound from its corresponding alcohol, coupled with its versatile chemical handles, ensures its continued relevance for researchers and drug development professionals engaged in the construction of novel and intricate molecular targets.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. achmem.com [achmem.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. benchchem.com [benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

A Researcher's Comprehensive Guide to the Procurement and Quality Control of 6-Chlorohexanal

This technical guide provides an in-depth analysis of 6-Chlorohexanal, a pivotal bifunctional reagent in advanced organic synthesis and pharmaceutical development. Moving beyond a mere catalog of suppliers, this document offers a holistic perspective, encompassing synthetic origins, potential impurity profiles, and robust quality control protocols. The objective is to empower researchers, scientists, and drug development professionals with the expertise to not only source but also rigorously validate this critical chemical building block for their specific applications.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is an organic compound with the chemical formula C₆H₁₁ClO. It is a bifunctional molecule, containing both an aldehyde and a chloroalkane functional group. This dual reactivity makes it a valuable intermediate in a variety of chemical syntheses. The aldehyde group can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, while the chloro group can undergo nucleophilic substitution. This versatility allows for the construction of complex molecular architectures from a relatively simple starting material. In the context of drug development, this compound often serves as a key building block for introducing a six-carbon linker into a target molecule.

The Synthetic Landscape: Implications for Purity and Quality

A thorough understanding of the synthetic routes to this compound is paramount for anticipating potential impurities that could compromise experimental outcomes. The most prevalent commercial synthesis involves the selective oxidation of 6-chloro-1-hexanol.

Common Synthetic Pathway

Figure 1: A simplified diagram illustrating the common synthetic route to this compound from 6-chloro-1-hexanol and potential side reactions.

The choice of oxidizing agent is a critical determinant of the impurity profile. While reagents like pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are common, they can lead to specific impurities. Over-oxidation can result in the formation of 6-chlorohexanoic acid, while unreacted starting material (6-chloro-1-hexanol) may also be present in the final product. The presence of these impurities can have significant downstream effects, particularly in multi-step syntheses where they can lead to the formation of unintended by-products.

Commercial Availability and Supplier Overview

This compound is commercially available from a range of suppliers, catering to different scales and purity requirements. These can be broadly categorized into large-scale manufacturers, specialty chemical suppliers, and catalog distributors. The choice of supplier will often depend on the quantity required, the purity specifications, and the lead time.

| Supplier Category | Typical Scale | Purity Grades | Key Considerations |

| Large-Scale Manufacturers | Kilograms to Tons | >95% | Long-term supply, consistent quality, may require large minimum order quantities. |

| Specialty Chemical Suppliers | Grams to Kilograms | >97%, >98% | Higher purity grades, may offer custom synthesis, often provide more detailed analytical data. |

| Catalog Distributors | Milligrams to Grams | Varies, often >95% | Wide selection, easy to order small quantities, purity can vary between batches. |

It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch of this compound to understand the specific purity and impurity profile.

Rigorous Quality Control: A Mandate for Reproducibility

Given the inherent instability of aldehydes and the potential for impurities from synthesis, in-house quality control is a critical step to ensure the reliability and reproducibility of experimental results.

Workflow for Incoming Material Qualification

Figure 2: A recommended workflow for the quality control and acceptance of incoming this compound.

Step-by-Step Analytical Protocols

A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess purity.

-

Methodology:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (δ):

-

~9.77 ppm (triplet, 1H, -CHO)

-

~3.54 ppm (triplet, 2H, -CH₂Cl)

-

~2.46 ppm (triplet of doublets, 2H, -CH₂CHO)

-

~1.80-1.40 ppm (multiplets, 6H, remaining -CH₂- groups)

-

-

B. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify volatile impurities.

-

Methodology:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature gradient to separate the components (e.g., start at 50°C, ramp to 250°C).

-

Analyze the resulting mass spectra to identify the parent compound and any impurities (e.g., 6-chloro-1-hexanol, 6-chlorohexanoic acid).

-

Safe Handling, Storage, and Stability Considerations

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Due to the susceptibility of the aldehyde group to oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). The container should be tightly sealed to prevent exposure to air and moisture.

-

Stability: Over time, aldehydes can oxidize to carboxylic acids or undergo polymerization. It is recommended to re-analyze the purity of this compound if it has been in storage for an extended period, especially if the container has been opened multiple times.

Applications in Research and Drug Development

The unique bifunctionality of this compound makes it a valuable tool in the synthesis of a wide range of molecules, including:

-

Pharmaceutical Intermediates: It is used to introduce flexible six-carbon linkers in drug candidates, which can be crucial for optimizing binding to biological targets.

-

Heterocyclic Chemistry: The aldehyde functionality can be used as a handle to construct various heterocyclic rings, which are common motifs in bioactive molecules.

-

Probe Synthesis: It can be used in the development of chemical probes and labeling agents for studying biological systems.

Conclusion

The successful application of this compound in a research and development setting is critically dependent on a comprehensive understanding of its chemical properties, synthetic origins, and potential impurities. By implementing a robust quality control workflow and adhering to proper handling and storage procedures, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The selection of a reputable supplier is the first step, but in-house verification is the ultimate guarantee of quality.

An In-depth Technical Guide to the GHS Hazard Classification of 6-Chlorohexanal

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Data Gaps and Scientific Inference

GHS Hazard Classification of 6-Chlorohexanal

This compound is classified under the GHS as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] This classification necessitates specific labeling to alert users to its potential hazards.

GHS Label Elements

The following pictograms, signal word, and hazard statements are required for labeling this compound:

-

Pictogram:

-

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Table 1: GHS Hazard Classification and Precautionary Statements for this compound [1]

| Classification | Code | Statement |

| Hazard Class | Skin Irrit. 2 | Causes skin irritation |

| Eye Irrit. 2A | Causes serious eye irritation | |

| STOT SE 3 | May cause respiratory irritation | |

| Hazard Statements | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319 | Get medical help if you feel unwell. | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | |

| P332+P317 | If skin irritation occurs: Get medical help. | |

| P337+P317 | If eye irritation persists: Get medical help. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile: An Evidence-Based Approach

Due to the absence of direct toxicological data for this compound, this section provides an analysis based on the known toxicological profiles of its structural analogues: hexanal (an aldehyde) and chloroethane (a chlorinated hydrocarbon).

Acute Toxicity

Direct LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for this compound are not available.

-

Oral: Based on data for hexanal , which has an oral LD50 in rats of 4890 mg/kg, this compound is expected to have low acute oral toxicity.

-

Dermal: The dermal LD50 for hexanal in rabbits is >5000 mg/kg, suggesting low acute dermal toxicity for this compound.

-

Inhalation: Data for chloroethane indicates that it has low acute inhalation toxicity. It is reasonable to infer that this compound would also exhibit low acute toxicity via this route.

Skin and Eye Irritation

The GHS classification of this compound as a skin and eye irritant is consistent with the properties of both aldehydes and chlorinated hydrocarbons. Aldehydes are known to be irritating to the skin and mucous membranes.

Respiratory Irritation

The classification of this compound as a respiratory irritant is supported by the known properties of aldehydes, which can cause irritation to the respiratory tract upon inhalation.

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

-

Mutagenicity: Aldehydes as a class of compounds are known to have mutagenic properties due to their ability to react with DNA.[2][3] Therefore, it is prudent to handle this compound as a potential mutagen.

-

Carcinogenicity: Some chlorinated hydrocarbons have been shown to be carcinogenic in animal studies.[4] The carcinogenic potential of this compound is unknown, but caution is warranted based on its chemical class.

-

Reproductive Toxicity: There is no specific data on the reproductive toxicity of this compound. Some aldehydes have been associated with adverse reproductive effects.[5]

Physicochemical Properties and Their Impact on Hazard Profile

While specific experimental data for this compound is limited, its structure allows for the prediction of its general physicochemical properties and their relevance to its hazard profile.

-

Reactivity: The aldehyde functional group in this compound makes it susceptible to oxidation and polymerization reactions.[6][7] The presence of a chlorine atom can also influence its reactivity. It is expected to be more reactive than a simple alkane but less reactive than more complex aldehydes.[8]

-

Stability: Aldehydes can be unstable and may polymerize on standing, especially in the presence of acids or bases.[6][7] The chlorinated nature of the molecule may also affect its stability. It should be stored in a cool, dry place, away from incompatible materials.

Experimental Protocols for GHS Hazard Determination

The following section outlines the principles of standardized experimental protocols, based on OECD guidelines, that would be used to determine the GHS hazard classification of a substance like this compound.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.

Methodology:

-

Preparation of RhE Tissue: Three-dimensional human epidermis models are cultured.

-

Application of Test Chemical: A small amount of the test chemical is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After incubation, the cell viability of the tissues is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: The chemical is classified as a skin irritant if the cell viability is below a certain threshold.

Causality and Trustworthiness: This method is based on the principle that irritant chemicals will cause cytotoxicity in the epidermal cells. The use of a standardized, validated RhE model provides a reliable and reproducible in vitro system that mimics the key aspects of in vivo skin irritation. The protocol includes positive and negative controls to ensure the validity of each experiment.

Serious Eye Damage/Eye Irritation Testing (Based on OECD Guideline 405)

This in vivo test is typically performed in albino rabbits to assess the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used.

-

Application of Test Substance: A single dose of the test substance is applied to the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring of Ocular Lesions: The degree of eye irritation is scored based on the severity of corneal opacity, iritis, and conjunctival redness and chemosis.

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.

Causality and Trustworthiness: This method directly assesses the biological response of the eye to a chemical insult. The standardized scoring system and observation schedule provide a systematic and reproducible way to evaluate eye irritation potential. The use of control eyes and a sufficient number of animals helps to ensure the statistical validity of the results.

Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation)

While there is no single, specific OECD guideline for respiratory irritation, the assessment is typically based on a weight-of-evidence approach using data from various sources, including:

-

Human experience: Reports of respiratory irritation in humans exposed to the substance.

-

Animal studies: Observations of respiratory tract irritation in acute and repeated dose toxicity studies.

-

In vitro studies: Data from in vitro models of the respiratory tract.

Diagram: GHS Hazard Communication Workflow

Caption: Workflow for GHS hazard identification, classification, and communication.

Safe Handling and Emergency Procedures

Given the GHS classification, the following handling and emergency procedures are recommended:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

Diagram: Logic for PPE Selection

Caption: Logic for selecting appropriate PPE based on identified hazards.

References

- 1. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde-Associated Mutagenesis─Current State of Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chlorinated hydrocarbons and cancer: epidemiologic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The association between aldehydes exposure and female infertility: A cross-sectional study from NHANES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde - Wikipedia [en.wikipedia.org]

- 7. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 8. Khan Academy [khanacademy.org]

Methodological & Application

The Synthetic Versatility of 6-Chlorohexanal: A Guide for Organic Chemists

This document provides a comprehensive overview of the synthetic utility of 6-chlorohexanal, a bifunctional building block of significant interest to researchers, scientists, and professionals in drug development. By presenting its physicochemical properties, safety considerations, and detailed protocols for its preparation and subsequent transformations, this guide aims to be an essential resource for leveraging this versatile molecule in organic synthesis.

Introduction to this compound: A Bifunctional Reagent

This compound is a valuable intermediate in organic synthesis, possessing two distinct reactive functional groups: a terminal aldehyde and a primary alkyl chloride. This duality allows for a wide range of selective chemical manipulations, making it a powerful tool for the construction of complex molecular architectures, including the synthesis of heterocyclic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its appropriate handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁ClO | [1][2] |

| Molecular Weight | 134.60 g/mol | [1][2] |

| CAS Number | 52387-3-7 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 108-112 °C at 14 mmHg | [3] |

| Density | 1.024 g/mL at 25 °C | [3] |

| Solubility | Soluble in dimethylformamide | [3] |

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation[1]. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood[4][5].

First Aid Measures: [4]

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier[4].

Preparation of this compound

The most common and efficient method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 6-chloro-1-hexanol.

Oxidation of 6-Chloro-1-hexanol

This protocol describes the oxidation of 6-chloro-1-hexanol to this compound using a Swern oxidation, a mild and high-yielding procedure.

Materials:

-

6-chloro-1-hexanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Water

-

5% aqueous citric acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 6-chloro-1-hexanol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the internal temperature below -60 °C.

-

After the addition is complete, stir the reaction mixture for 45 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, allowing the temperature to rise to -50 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 5% aqueous citric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be purified by vacuum distillation if necessary.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The bifunctional nature of this compound opens up a plethora of possibilities for synthetic transformations. The aldehyde can undergo nucleophilic additions and related reactions, while the alkyl chloride is susceptible to nucleophilic substitution.

Olefination via Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can be readily converted to a variety of 1-chloro-1,6-dienes using this reaction.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The ylide is typically prepared by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise. A color change to deep yellow or orange is typically observed, indicating ylide formation.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

-

Cool the ylide solution back to 0 °C.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 8-chloro-1-octene.

Caption: Wittig olefination of this compound.

Reductive Amination for the Synthesis of Chloro-amines

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This compound can be reacted with an amine in the presence of a reducing agent to form the corresponding N-substituted 6-chloro-1-hexylamine.

The reaction proceeds via the initial formation of an iminium ion from the condensation of the aldehyde and the amine. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to the desired amine.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 equivalent) in DCE, add benzylamine (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude N-benzyl-6-chloro-1-hexylamine, which can be purified by column chromatography.

Tandem Aldol Condensation and Intramolecular Williamson Ether Synthesis for Tetrahydropyran Formation

The aldehyde functionality of this compound can participate in an aldol condensation with a ketone. The resulting β-hydroxy ketone can then undergo an intramolecular Williamson ether synthesis to form a substituted tetrahydropyran, a common motif in natural products.

The reaction is initiated by the base-catalyzed formation of an enolate from a ketone, which then attacks the aldehyde of this compound to form a β-hydroxy ketone intermediate. Subsequent deprotonation of the hydroxyl group and intramolecular SN2 displacement of the chloride by the resulting alkoxide leads to the formation of the tetrahydropyran ring.

Materials:

-

This compound

-

Acetone

-

Sodium hydroxide

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 equivalent) and a large excess of acetone in ethanol dropwise to the cooled base solution.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the substituted tetrahydropyran.

Caption: Tandem aldol condensation and cyclization workflow.

Conclusion

This compound stands out as a highly adaptable and valuable reagent in the toolkit of the modern organic chemist. Its bifunctional character provides a direct and efficient entry point for the synthesis of a diverse range of acyclic and heterocyclic molecules. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this versatile building block in their pursuit of novel chemical entities.

References

The Strategic Utility of 6-Chlorohexanal in the Synthesis of Pharmaceutical Intermediates: A Guide for Researchers

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, scalability, and economic viability of drug development. 6-Chlorohexanal, a bifunctional aldehyde, has emerged as a critical precursor for a variety of pharmaceutical intermediates. Its linear six-carbon backbone, equipped with a reactive aldehyde at one terminus and a versatile alkyl chloride at the other, offers medicinal chemists a powerful tool for the construction of complex molecular architectures. This application note provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for its application in the synthesis of key pharmaceutical intermediates.

The dual reactivity of this compound is the cornerstone of its utility. The aldehyde functionality serves as a handle for a myriad of classical organic transformations, including reductive aminations, Wittig reactions, and cyclizations, allowing for the introduction of nitrogen-containing moieties and the extension of carbon chains. Concurrently, the terminal chloro group provides a reactive site for nucleophilic substitution, enabling the facile introduction of various functional groups or the formation of heterocyclic systems through intramolecular cyclization. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule, a highly desirable feature in multi-step syntheses.

Core Applications in Pharmaceutical Synthesis

The application of this compound as a precursor spans various therapeutic areas. One of the most notable examples is its role in the synthesis of the antidepressant drug Vilazodone.[1][2] Vilazodone's unique pharmacological profile as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist is attributed to its distinct chemical structure, the synthesis of which relies on a key intermediate derived from this compound.[1]

Synthesis of the Vilazodone Intermediate: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

A pivotal step in the synthesis of Vilazodone is the construction of the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate.[1][2] This is elegantly achieved through a Fischer indole synthesis, a classic acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone. In this case, this compound reacts with 4-cyanophenylhydrazine to form the corresponding hydrazone, which then undergoes intramolecular cyclization to yield the desired indole.

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Chloro-1-hexanol (Swern Oxidation)

The preparation of this compound from its corresponding alcohol, 6-chloro-1-hexanol, is a critical first step. The Swern oxidation is a reliable and high-yielding method for this transformation, proceeding under mild conditions and minimizing over-oxidation to the carboxylic acid.[3]

Materials:

-

6-chloro-1-hexanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

5% Aqueous citric acid

-

Water

-

Sodium sulfate, anhydrous

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of oxalyl chloride (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Add a solution of 6-chloro-1-hexanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 45 minutes.

-

Add triethylamine (5.0 eq) to the reaction mixture, again keeping the temperature below -60 °C. A thick precipitate will form.

-

After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 5% aqueous citric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be purified by vacuum distillation if necessary.

Expected Yield: 90-95%[3]

Protocol 2: Fischer Indole Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

This protocol details the synthesis of the key Vilazodone intermediate from this compound and 4-cyanophenylhydrazine hydrochloride.[4]

Materials:

-

This compound

-

4-cyanophenylhydrazine hydrochloride

-

Triethylamine

-

Methanol

-

Ice bath

-

TLC plates (e.g., silica gel with fluorescent indicator)

Procedure:

-

In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in methanol under an inert atmosphere.

-

Add triethylamine (1.05 eq) to the solution and stir until a clear solution is obtained.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add this compound (1.3 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the hydrazone intermediate.

-

Filter the solid and dry under vacuum.

-

The crude hydrazone is then subjected to acid-catalyzed cyclization (e.g., using polyphosphoric acid or sulfuric acid in a suitable solvent) to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Expected Yield: ~80% for the hydrazone formation step.[4]

Visualization of Synthetic Pathways

To visually represent the synthetic logic, the following diagrams illustrate the key transformations.

References

The Strategic Application of 6-Chlorohexanal in a Convergent Synthesis of Vilazodone: An In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide on the utilization of 6-chlorohexanal as a key building block in the synthesis of Vilazodone, a dual-acting antidepressant. Vilazodone's unique pharmacological profile as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist necessitates efficient and scalable synthetic routes for its production.[1] This document outlines a robust and convergent synthetic strategy, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Introduction to Vilazodone and the Significance of the Indole Moiety

Vilazodone, with its complex molecular architecture, features a central indole core linked to a piperazinyl benzofuran carboxamide moiety. The indole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is crucial for the drug's therapeutic activity. Traditional synthetic approaches have often involved multi-step procedures with challenging purifications. The innovative use of this compound in a Fischer indole synthesis offers a more streamlined and efficient pathway to a key intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, thereby enhancing the overall efficiency of the Vilazodone synthesis.[2]

The Convergent Synthetic Pathway: A Strategic Overview

The synthesis of Vilazodone can be approached through a convergent strategy, wherein two key fragments are synthesized independently and then coupled in the final step. The application of this compound is pivotal in the construction of the indole-containing fragment.

The overall synthetic scheme can be visualized as follows:

-

Formation of the Hydrazine Precursor: The synthesis initiates with the diazotization of 4-cyanoaniline, followed by reduction to yield 4-cyanophenylhydrazine. This hydrazine is the critical coupling partner for the subsequent Fischer indole synthesis.[2]

-

Fischer Indole Synthesis with this compound: 4-cyanophenylhydrazine is reacted with this compound (or its more stable acetal equivalent, 1,1-dimethoxy-6-chlorohexane) under acidic conditions to construct the indole ring system, directly yielding the key intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[2] This reaction is the cornerstone of this synthetic strategy, offering a direct route to the functionalized indole core.

-

Synthesis of the Benzofuran Fragment: The second key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is prepared separately through established literature methods.

-

Final Convergent Coupling: The two key intermediates, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide, are coupled via a nucleophilic substitution reaction to afford Vilazodone.[1][2]

This convergent approach allows for the efficient synthesis and purification of the individual fragments, leading to a higher overall yield and purity of the final active pharmaceutical ingredient (API).

Visualizing the Synthetic Pathway

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key transformations involving this compound in the synthesis of Vilazodone.

Protocol 1: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile via Fischer Indole Synthesis

This protocol details the acid-catalyzed cyclization of 4-cyanophenylhydrazine with a protected form of this compound, 1,1-dimethoxy-6-chlorohexane, to yield the key indole intermediate. The use of the acetal protects the aldehyde functionality from undesired side reactions under the acidic conditions until the cyclization is initiated.

Materials:

-

4-Cyanophenylhydrazine hydrochloride

-

1,1-Dimethoxy-6-chlorohexane (protected form of this compound)

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (concentrated)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,1-dimethoxy-6-chlorohexane (1.0 eq) in a mixture of ethanol and water.

-

Addition of Hydrazine: In a separate beaker, dissolve 4-cyanophenylhydrazine hydrochloride (1.05 eq) in a mixture of ethanol and water.

-

Initiation of Cyclization: Heat the solution of 1,1-dimethoxy-6-chlorohexane to reflux. Slowly add the 4-cyanophenylhydrazine hydrochloride solution to the refluxing mixture.

-

Reaction Monitoring: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Visualizing the Experimental Workflow for Protocol 1

Protocol 2: Synthesis of Vilazodone via Nucleophilic Substitution

This protocol describes the final coupling step where the synthesized indole intermediate is reacted with the benzofuran fragment to yield Vilazodone.

Materials:

-

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

-

5-(piperazin-1-yl)benzofuran-2-carboxamide

-

Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)[2]

-

Deionized Water

Equipment:

-

Round-bottom flask with a magnetic stirrer and heating mantle

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq) and 5-(1-piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq) in anhydrous DMF.

-

Base Addition: Add a suitable base, such as potassium carbonate or triethylamine (1.5 eq), to the reaction mixture to act as a proton scavenger.[2]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude Vilazodone.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum. The crude Vilazodone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the final product with high purity.

Results and Discussion: Maximizing Yield and Purity

The successful implementation of these protocols relies on careful control of reaction parameters and a thorough understanding of potential side reactions.

| Reaction Step | Key Parameters | Expected Yield | Purity (post-purification) |

| Fischer Indole Synthesis | Temperature, Acid Catalyst Concentration | 75-85% | >98% |

| Nucleophilic Substitution | Base, Temperature, Reaction Time | 80-90% | >99% |

Troubleshooting and Optimization:

-

Fischer Indole Synthesis:

-

Low Yield: Incomplete reaction may be due to insufficient acid catalyst or low reaction temperature. The formation of byproducts can be minimized by careful control of the addition rate of the hydrazine solution.

-

Impurity Profile: The primary impurities may arise from side reactions of the aldehyde or self-condensation of the hydrazine. Purification by recrystallization is generally effective in removing these impurities.

-

-

Nucleophilic Substitution:

-

Incomplete Reaction: Ensure the use of an anhydrous solvent (DMF) and a sufficient excess of the base to drive the reaction to completion.

-

Formation of Side Products: Overheating or prolonged reaction times can lead to decomposition. Careful monitoring by TLC is crucial.

-

Logical Troubleshooting Flow

References

Application Notes & Protocols: The Strategic Role of 6-Chlorohexanal in Fragrance Synthesis

Introduction: The Versatility of a Bifunctional Building Block

In the intricate world of fragrance chemistry, the final olfactory profile of a molecule is profoundly dictated by its structure. The pursuit of novel and captivating scents requires a palette of versatile chemical intermediates that can be strategically manipulated to build molecular complexity. 6-Chlorohexanal (CAS No: 52387-36-7) emerges as a pivotal, yet often underappreciated, building block in this creative endeavor.[1][2] Its unique bifunctional nature, possessing a reactive aldehyde group at one end of a six-carbon chain and a chlorine atom at the other, provides chemists with two distinct handles for sequential or orthogonal synthetic transformations.

This guide provides an in-depth exploration of this compound's role in fragrance synthesis. We will move beyond simple procedural outlines to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in established chemical principles, to empower the synthesis of diverse fragrance compounds, from linear alkenes with green and fruity notes to complex cyclic ethers exhibiting floral and woody characteristics.

PART 1: Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful synthesis. This compound is a reactive compound that requires careful handling.

1.1: Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | [1][2] |

| Molecular Weight | 134.60 g/mol | [1] |

| CAS Number | 52387-36-7 | [1] |

| Appearance | Oily mass / Liquid | [3] |

| Boiling Point | 108-112 °C @ 14 mmHg | [4] |

| Density | ~1.024 g/mL at 25 °C | [5] |

1.2: Hazard Identification and Safe Handling Protocol

This compound is classified as an irritant and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[1]

| Hazard Statement | GHS Classification | Mandatory Precautions | First Aid Measures |

| H315: Causes skin irritation | Skin Irritation (Category 2) | Wear impervious gloves (e.g., nitrile) and a lab coat. Handle with gloves, which must be inspected prior to use.[6] | Wash exposed skin with plenty of soap and water. Remove contaminated clothing. Seek medical advice for persistent irritation.[6][7] |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Wear chemical safety goggles or a face shield.[7] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a healthcare provider if irritation persists.[4][6] |

| H335: May cause respiratory irritation | STOT SE (Category 3) | Use only outdoors or in a well-ventilated area, preferably a fume hood. Avoid breathing mist, gas, or vapors.[6][7] | Move the exposed person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention for persistent symptoms.[6][7] |

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[6]

PART 2: Synthesis of the Precursor: this compound

While this compound is the primary subject, it is most commonly synthesized from its more stable and commercially available alcohol precursor, 6-chloro-1-hexanol.[5][8][9] The selective oxidation of the primary alcohol to the aldehyde is a critical first step. The Swern oxidation is an exemplary method due to its mild conditions and high efficiency, which prevents over-oxidation to the carboxylic acid.

2.1: Workflow for Swern Oxidation

Caption: General workflow for the Wittig olefination of this compound.

3.1.2: Protocol: Synthesis of 1-Chloro-7-octene

This protocol demonstrates the reaction of this compound with a non-stabilized ylide, which typically favors the formation of (Z)-alkenes.

[10]| Reagent | Molar Eq. | MW ( g/mol ) | Amount | | :--- | :--- | :--- | :--- | | Ethyltriphenylphosphonium bromide | 1.2 | 371.26 | 9.85 g (26.5 mmol) | | n-Butyllithium (n-BuLi), 2.5 M in hexanes | 1.2 | 64.06 | 10.6 mL (26.5 mmol) | | this compound | 1.0 | 134.60 | 3.0 g (22.1 mmol) | | Anhydrous Tetrahydrofuran (THF) | - | - | ~150 mL |

Procedure:

-

Ylide Preparation: Under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide (9.85 g) to a flame-dried 250 mL flask. Add 100 mL of anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (10.6 mL) dropwise. A deep orange/red color indicates ylide formation. A[11]llow the mixture to warm to room temperature and stir for 1 hour.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (3.0 g) in 20 mL of anhydrous THF and add it dropwise to the ylide.

-

Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-6 hours, monitoring by TLC for the consumption of the aldehyde. 5[11]. Work-up: Cool to 0 °C and carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl. 6[11]. Extraction: Transfer to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-